molecular formula C5H12N2O2.C4H7NO4<br>C9H19N3O6 B1311825 L-Ornithin-L-Aspartat CAS No. 3230-94-2

L-Ornithin-L-Aspartat

Katalognummer: B1311825
CAS-Nummer: 3230-94-2
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Ornithine L-aspartate is a compound formed by the combination of two amino acids, L-ornithine and L-aspartate. It is primarily used in the management of hepatic encephalopathy, a condition associated with liver dysfunction. The compound helps in reducing toxic ammonium levels in the blood by facilitating its conversion into urea and glutamine .

Wissenschaftliche Forschungsanwendungen

L-Ornithin-L-Aspartat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es in den Harnstoffzyklus gelangt, wobei L-Ornithin die Carbamoylphosphatsynthetase aktiviert und L-Aspartat die Arginase stimuliert. Dies führt zur Umwandlung von giftigem Ammoniak in Harnstoff und Glutamin, die dann aus dem Körper ausgeschieden werden. Zusätzlich kann L-Ornithin in Glutamat umgewandelt werden, das eine Rolle bei der Neurotransmission spielt .

Ähnliche Verbindungen:

    L-Ornithin: Eine Aminosäure, die am Harnstoffzyklus beteiligt ist.

    L-Aspartat: Eine Aminosäure, die an der Synthese anderer Aminosäuren und Neurotransmitter beteiligt ist.

Vergleich: this compound ist einzigartig in seiner kombinierten Fähigkeit, den Ammoniakspiegel zu senken und die Leberfunktion zu unterstützen. Im Gegensatz zu L-Ornithin oder L-Aspartat allein bietet die Kombination eine synergistische Wirkung, die ihre therapeutische Wirksamkeit bei der Behandlung von hepatischer Enzephalopathie verstärkt .

Wirkmechanismus

Target of Action

L-Ornithine-L-aspartate (LOLA) primarily targets the urea cycle in periportal hepatocytes in the liver . It also targets the glutamine synthetase in perivenous hepatocytes, as well as in skeletal muscle and brain . These targets play a crucial role in the detoxification of ammonia .

Mode of Action

LOLA readily dissociates into its constituent amino acids, L-ornithine and L-aspartate, which are absorbed by active transport, distributed, and metabolized . L-ornithine serves as an intermediary in the urea cycle and as an activator of carbamoyl phosphate synthetase . L-aspartate, on the other hand, contributes to the transamination to glutamate via glutamine synthetase . Together, these amino acids participate in reactions whereby the ammonia molecule is incorporated into urea and glutamine .

Biochemical Pathways

LOLA affects the urea cycle and the glutamine synthesis pathway . Both of these amino acids enter the urea cycle and help to produce glutamine and urea, reducing the levels of ambient ammonia . L-ornithine is converted to GABA via the ornithine aminotransferase pathway, while L-aspartate shows concentration-dependent excitatory effects .

Pharmacokinetics

LOLA, a stable salt of L-ornithine and L-aspartate, readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . The metabolic effects of LOLA are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, lola has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .

Result of Action

LOLA reduces toxic ammonium (NH3) plasma levels in hepatic encephalopathy . It beneficially modulates the expression of genes related to fatty acid import/transport, synthesis, and regulation . Moreover, LOLA reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .

Action Environment

The action of LOLA is influenced by environmental factors such as the presence of liver disease. In primary hepatocytes from NAFLD patients, urea cycle enzymes increase, while the catabolism of branched-chain amino acids decreases with disease severity . LOLA is also effective for the treatment of muscle wasting (sarcopenia) in cirrhosis . More recent studies suggest that LOLA may have additional direct hepatoprotective properties .

Biochemische Analyse

Biochemical Properties

L-Ornithine L-aspartate plays a significant role in biochemical reactions, primarily by reducing ammonia levels in the blood. This compound interacts with several enzymes and proteins, including carbamoyl phosphate synthetase and glutamine synthetase. L-ornithine serves as an activator of carbamoyl phosphate synthetase in the urea cycle, facilitating the conversion of ammonia into urea. L-aspartate, on the other hand, stimulates the activity of arginase, which also contributes to the detoxification of ammonia by converting it into urea and glutamine .

Cellular Effects

L-Ornithine L-aspartate has profound effects on various types of cells and cellular processes. In hepatocytes, it enhances the urea cycle, thereby reducing ammonia levels. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 hepatoblastoma cells, L-Ornithine L-aspartate modulates the expression of genes related to fatty acid metabolism and energy balance, such as cd36, cpt1, fasn, and AMPK-α .

Molecular Mechanism

The molecular mechanism of L-Ornithine L-aspartate involves its dissociation into L-ornithine and L-aspartate, which then participate in various metabolic pathways. L-ornithine activates carbamoyl phosphate synthetase 1, while L-aspartate stimulates arginase activity. These interactions facilitate the incorporation of ammonia into urea and glutamine, effectively lowering blood ammonia levels. Additionally, L-Ornithine L-aspartate modulates the expression of genes involved in energy metabolism and mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ornithine L-aspartate have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in reducing ammonia levels over extended periods. Long-term administration of L-Ornithine L-aspartate has been associated with improvements in liver function markers and reductions in ammonia levels in patients with hepatic encephalopathy .

Dosage Effects in Animal Models

The effects of L-Ornithine L-aspartate vary with different dosages in animal models. In studies involving dogs with hyperammonemic hepatic encephalopathy, administration of L-Ornithine L-aspartate resulted in significant reductions in ammonia levels and improvements in clinical symptoms. At high doses, there may be potential adverse effects, although these are generally rare .

Metabolic Pathways

L-Ornithine L-aspartate is involved in several metabolic pathways, including the urea cycle and the transamination pathway. L-ornithine acts as an intermediary in the urea cycle, while L-aspartate participates in transamination reactions to produce glutamate and subsequently glutamine. These pathways are crucial for the detoxification of ammonia and the maintenance of nitrogen balance in the body .

Transport and Distribution

L-Ornithine L-aspartate is transported and distributed within cells and tissues through active transport mechanisms. The constituent amino acids, L-ornithine and L-aspartate, are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium. This absorption is largely dependent on the sodium ion gradient. Once absorbed, these amino acids are distributed to various tissues, including the liver, where they exert their effects .

Subcellular Localization

The subcellular localization of L-Ornithine L-aspartate and its constituent amino acids is primarily within the mitochondria of hepatocytes. L-ornithine and L-aspartate are involved in the urea cycle and transamination reactions that occur in the mitochondrial matrix. These processes are essential for the detoxification of ammonia and the production of urea and glutamine .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von L-Ornithin-L-Aspartat umfasst das Lösen von L-Ornithin-alpha-Ketoglutarat, L-Ornithin-Citrat oder L-Ornithin-Malat in Wasser, gefolgt von der Zugabe von L-Asparaginsäure. Der pH-Wert der Lösung wird auf 7,0–8,0 eingestellt, und Aktivkohle wird zur Entfärbung hinzugefügt. Die Lösung wird dann filtriert und ein organisches Lösungsmittel wird zur Induktion der Kristallisation hinzugefügt. Die erhaltenen Kristalle werden filtriert und getrocknet .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird L-Ornithinhydrochlorid mit deionisiertem Wasser vermischt, und Anionenaustauscherharz wird hinzugefügt. Die Mischung wird gerührt, und der Chloridionengehalt wird mit einer Silbernitratlösung ermittelt. Anschließend wird Aspartat hinzugefügt, und das Harz wird entfernt. Das Filtrat wird konzentriert, mit Aktivkohle entfärbt, und absoluter Ethylalkohol wird tropfenweise hinzugefügt. Die Lösung wird auf Raumtemperatur abgekühlt, um Kristalle zu trennen, die dann getrocknet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Ornithin-L-Aspartat unterliegt verschiedenen chemischen Reaktionen, einschließlich der Transaminierung, bei der L-Ornithin über den Ornithin-Aminotransferase-Weg in Glutamat umgewandelt wird. L-Aspartat kann je nach seiner Konzentration an exzitatorischen Reaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

    Transaminierung: Erfordert das Enzym Ornithin-Aminotransferase.

    Decarboxylierung: Umfasst die Entfernung einer Carboxylgruppe, oft durch Enzyme vermittelt.

Hauptsächlich gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

    L-ornithine: An amino acid involved in the urea cycle.

    L-aspartate: An amino acid that participates in the synthesis of other amino acids and neurotransmitters.

Comparison: L-Ornithine L-aspartate is unique in its combined ability to reduce ammonium levels and support liver function. Unlike L-ornithine or L-aspartate alone, the combination provides a synergistic effect that enhances its therapeutic efficacy in treating hepatic encephalopathy .

Eigenschaften

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883964
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ornithine L-aspartate
Reactant of Route 2
L-Ornithine L-aspartate
Reactant of Route 3
L-Ornithine L-aspartate
Reactant of Route 4
L-Ornithine L-aspartate
Reactant of Route 5
L-Ornithine L-aspartate
Reactant of Route 6
L-Ornithine L-aspartate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.